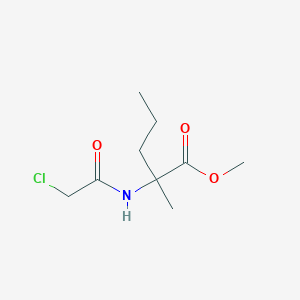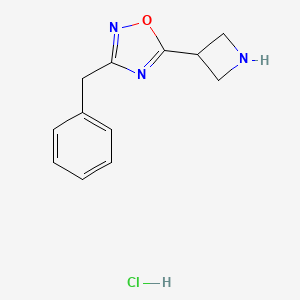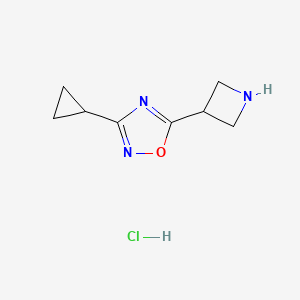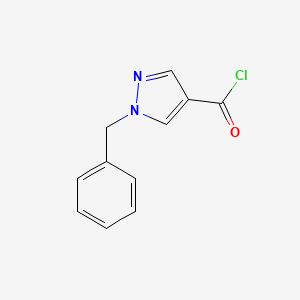
1-Benzyl-1H-pyrazole-4-carbonyl chloride
描述
1-Benzyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H9ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Benzyl-1H-pyrazole-4-carbonyl chloride, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More advanced methods involve the use of catalysts such as Ru3(CO)12 and a NHC-diphosphine ligand .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-pyrazole-4-carbonyl chloride consists of a pyrazole ring attached to a benzyl group and a carbonyl chloride group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 1-Benzyl-1H-pyrazole-4-carbonyl chloride, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrazole-4-carbonyl chloride has a molecular weight of 220.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved resources.科学研究应用
Synthesis and Functionalization
- Functionalization Reactions of Pyrazole Derivatives : Studies have demonstrated the conversion of 1H-pyrazole derivatives into various amides and imidazo[4,5-b]pyridine derivatives through reactions with diamines, showcasing the compounds' utility in synthesizing diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005). Further, reactions with hydroxylamines and carbazates have yielded novel N-substituted pyrazole carboxamides and carboxylates, indicating the compound's flexibility in organic synthesis (Korkusuz & Yıldırım, 2010).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as potent inhibitors. This research underscores the therapeutic relevance of pyrazole derivatives in designing new inhibitors for enzyme targets (Kasımoğulları et al., 2009).
Antibacterial Activity
- Antibacterial Properties : Novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. These studies highlight the potential of these compounds in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Synthesis of Heterocyclic Analogues
- Heterocyclic Synthesis : Research on the synthesis of heterocyclic analogues, such as pyrano[2,3-c]pyrazol-4(1H)-ones, from reactions involving pyrazole derivatives with halopyridinecarbonyl chlorides, demonstrates the compound's role in creating complex heterocyclic systems with potential applications in pharmaceuticals and materials science (Eller et al., 2006).
属性
IUPAC Name |
1-benzylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11(15)10-6-13-14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLMSWFSIEWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



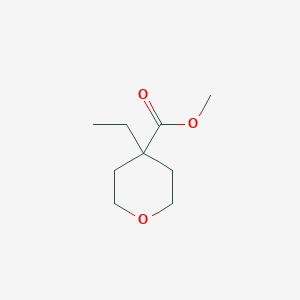
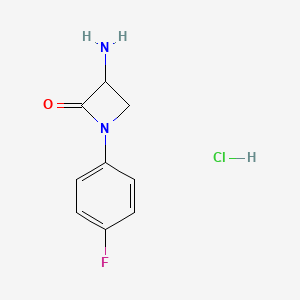
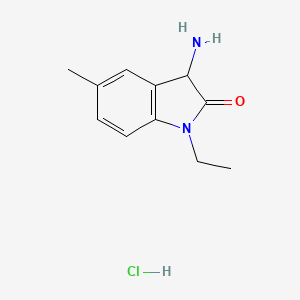
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
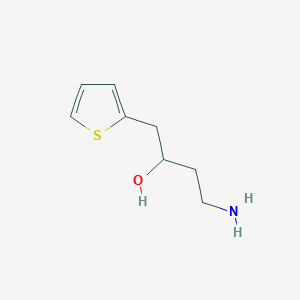
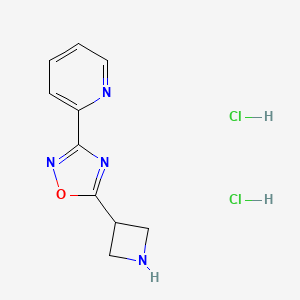
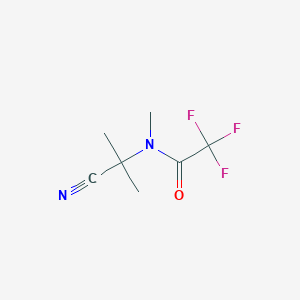
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
